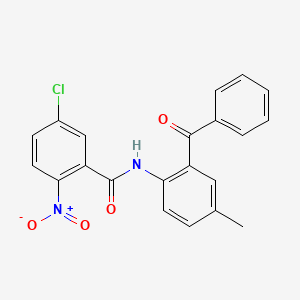

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide

Description

N-(2-Benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide is a benzamide derivative featuring a 2-nitrobenzoyl core substituted with chlorine at position 4. The compound’s structure includes a 2-benzoyl-4-methylphenyl group attached via an amide linkage.

The molecular formula is C₂₈H₂₀ClN₃O₅, with a molecular weight of 514.93 g/mol. Its InChI identifier (InChI=1S/C28H20ClN3O5/c1-17-11-13-24(...)) highlights the spatial arrangement of substituents, including the nitro group at position 2 and chlorine at position 5 on the benzamide ring .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-13-7-9-18(16(11-13)20(25)14-5-3-2-4-6-14)23-21(26)17-12-15(22)8-10-19(17)24(27)28/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZTUMXXJIRZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoyl and nitrobenzamide intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfamoyl-Benzamide Derivatives

Compounds 51–55 from share a benzamide backbone but differ in substituents and functional groups. For example:

| Compound ID | Substituents | Melting Point (°C) | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| 51 | 3-Fluorophenyl-triazine, sulfamoyl, benzylthio | 266–268 | Sulfamoyl group replaces nitro; triazine ring present |

| 52 | 4-Trifluoromethylphenyl-triazine, sulfamoyl, benzylthio | 277–279 | CF₃ group on triazine; no benzoyl moiety |

| 53 | 4-Methoxyphenyl-triazine, sulfamoyl, benzylthio | 255–258 | Methoxy group on triazine; no nitro group |

| 54 | 3-Methoxyphenyl-triazine, sulfamoyl, benzylthio | 237–239 | Methoxy positional isomer; lower thermal stability |

Key Findings :

- The target compound lacks the sulfamoyl and triazine moieties present in Compounds 51–55, which may reduce its hydrogen-bonding capacity but enhance lipophilicity.

- The nitro group in the target compound likely confers stronger electron-withdrawing effects compared to sulfamoyl groups, influencing reactivity and binding interactions .

Nitro-Benzamide Derivatives from Commercial Catalogs

5-Chloro-2-nitrobenzamide (TCI Chemicals)

- Molecular Formula : C₇H₅ClN₂O₃

- Key Differences : Simplified structure without the 2-benzoyl-4-methylphenyl group. The absence of this bulky substituent likely results in higher solubility but lower target specificity compared to the target compound .

N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide (Biopharmacule)

- Molecular Formula : C₁₃H₁₀ClN₃O₄

- Key Differences: Pyridine ring replaces the benzoylphenyl group; methoxy substitution at position 5 instead of chlorine.

Hydroxy-Benzamide Analogues

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (Parchem)

- Molecular Formula: C₁₄H₁₂ClNO₄S

- Key Differences : Hydroxy and methanesulfonyl groups replace the nitro and benzoyl groups. The sulfonyl group enhances polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

Critical Observations :

- The target compound’s benzoyl and nitro groups provide a balance between lipophilicity and electronic effects, distinguishing it from simpler nitro-benzamides.

- Structural complexity correlates with higher molecular weight, which may limit bioavailability but enhance target engagement in biological systems .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-5-chloro-2-nitrobenzamide (CAS No. 313395-74-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its synthesis, biological properties, and research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C21H15ClN2O4

Molecular Weight: 394.8 g/mol

The compound features a benzamide structure with multiple substituents that contribute to its biological activity. The presence of a nitro group and a chloro atom enhances its reactivity, making it a candidate for various biological evaluations.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzoyl and nitrobenzamide intermediates. The reaction conditions require specific temperatures, solvents, and catalysts to achieve high purity and yield. Industrial production methods often utilize large-scale chemical reactors and advanced purification techniques to meet quality standards while minimizing waste.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related compounds have demonstrated significant activity against various cancer cell lines, suggesting that this compound may possess similar properties .

Antidiabetic Activity

A study focusing on nitrobenzamide derivatives revealed their potential as antidiabetic agents. The compound's structural features may facilitate interactions with key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. In vitro assays showed varying degrees of inhibitory activity against these enzymes, with some compounds achieving IC50 values comparable to established antidiabetic drugs like acarbose .

Table 1: Inhibitory Activity Against α-Glucosidase and α-Amylase

| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |

|---|---|---|

| Acarbose | 39.48 μM | 5.60 μM |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance, the electron-withdrawing nitro group may enhance binding affinity to target proteins involved in metabolic processes .

Case Studies

- Anticancer Study : A recent study synthesized a series of nitrobenzamide derivatives, including this compound, assessing their cytotoxicity against leukemia cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, warranting further investigation into their potential as anticancer agents .

- Antidiabetic Evaluation : In another study, the synthesized nitrobenzamides were evaluated for their ability to inhibit α-glucosidase and α-amylase activities in vitro. The findings suggested that modifications in the structure significantly impacted the inhibitory potency against these enzymes, highlighting the importance of molecular design in developing effective antidiabetic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.